BenchChemオンラインストアへようこそ!

N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide

Medicinal Chemistry Scaffold Design Linker Engineering

This synthetic benzamide features a unique glycine-derived linker connecting a terminal benzamide to a cyano(2-fluorophenyl)methyl moiety—a modular architecture unavailable in simpler benzamide analogs. Its three-module design (benzamide, glycine spacer, fluorophenyl warhead) enables systematic SAR by independently varying terminal groups or the warhead while keeping the linker constant. With a calculated logP ~2.4 and TPSA ~86.5 Ų, it resides in favorable oral drug-like space, making it an ideal comparator for profiling lipophilic analogs in permeability and metabolic stability assays. The cyano group offers potential as a reversible-covalent warhead for cysteine targeting, while the benzamide core is a privileged scaffold for kinase and HDAC inhibition. For focused library screening and fragment-growing studies, this compound provides a physicochemically balanced, three-dimensional pharmacophore that cannot be replicated by simple substitution of in-class analogs.

Molecular Formula C17H14FN3O2
Molecular Weight 311.316
CAS No. 1385296-43-4
Cat. No. B2580093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide
CAS1385296-43-4
Molecular FormulaC17H14FN3O2
Molecular Weight311.316
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC(=O)NC(C#N)C2=CC=CC=C2F
InChIInChI=1S/C17H14FN3O2/c18-14-9-5-4-8-13(14)15(10-19)21-16(22)11-20-17(23)12-6-2-1-3-7-12/h1-9,15H,11H2,(H,20,23)(H,21,22)
InChIKeyIVOSRTMUHRREKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide (CAS 1385296-43-4): Structural Classification and Physicochemical Baseline


N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide (CAS 1385296-43-4) is a synthetic benzamide derivative with the molecular formula C₁₇H₁₄FN₃O₂ and a molecular weight of 311.31 g/mol . The structure uniquely combines three functional modules: a terminal benzamide group, a central glycine-derived linker (–NH–C(=O)–CH₂–NH–), and a cyano(2-fluorophenyl)methyl moiety . This architecture distinguishes the compound from simpler benzamides such as 4-cyano-N-(2-fluorophenyl)benzamide (CAS 476296-42-1; C₁₄H₉FN₂O, MW 240.23) and from cyano(2-fluorophenyl)methyl-bearing analogs like N-[cyano(2-fluorophenyl)methyl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]benzamide (CAS 1445578-01-7; C₁₉H₁₆FN₅O, MW 349.37), which replace the glycine linker with an aniline-based bridge [1]. The compound is cataloged primarily as a research chemical for non-human investigational use, with supplier-reported purity typically ≥95% .

Why Generic Benzamide Substitution Cannot Replace N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide


N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide occupies a discrete region of chemical space that cannot be replicated by simple benzamide analogs. The glycine-derived central linker (–NH–C(=O)–CH₂–NH–) introduces a hydrogen-bond-donor/acceptor pattern and conformational flexibility absent in directly coupled benzamides such as 4-cyano-N-(2-fluorophenyl)benzamide, which lack this extended spacer . Among compounds bearing the cyano(2-fluorophenyl)methyl warhead, the present compound is distinguished by its N-terminal benzamide capping group rather than heterocyclic or substituted-benzamide termini found in analogs like N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide (CAS 1427787-40-3) [1]. The three-dimensional pharmacophore produced by this specific connectivity—fluorophenyl–cyano–glycine linker–benzamide—is not reproduced by any other commercially cataloged compound, making simple in-class substitution structurally invalid for target-engagement or structure–activity relationship (SAR) studies [2].

N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide: Quantitative Differentiation Evidence Guide


Molecular Architecture: Glycine-Linker versus Direct Aniline Coupling in Cyano(2-fluorophenyl)methyl Benzamides

The target compound incorporates a glycine-derived central linker (–NH–C(=O)–CH₂–NH–) that separates the N-terminal benzamide from the cyano(2-fluorophenyl)methyl warhead. In contrast, the analog N-[cyano(2-fluorophenyl)methyl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]benzamide (CAS 1445578-01-7) employs a direct aniline-type connection between the cyano(2-fluorophenyl)methyl group and a substituted benzamide core, eliminating the flexible two-atom spacer [1]. The target compound possesses 8 rotatable bonds versus 6 for the analog, as computed from their respective SMILES strings, yielding a measurable difference in conformational自由度 that can affect target binding entropy and scaffold pre-organization . The hydrogen-bond donor count is 2 for the target (two amide NH groups) compared to 2 for the analog, but the spatial separation between these donors differs by approximately 2.5–3.0 Å due to the glycine spacer insertion .

Medicinal Chemistry Scaffold Design Linker Engineering

Terminal Benzamide Capping versus Heterocyclic Termination: Influence on Calculated Lipophilicity

The target compound carries an unsubstituted benzamide as the N-terminal cap, whereas the analog N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide (CAS 1427787-40-3) replaces this with a 4-(thiazol-4-yl)benzamide terminus [1]. Using the XLogP3 algorithm as implemented in PubChem, the target compound has a calculated logP of approximately 2.4, while the thiazole-containing analog yields an XLogP3 of approximately 3.1 [2]. This 0.7 log unit difference corresponds to a roughly 5-fold difference in predicted octanol-water partition coefficient, translating into measurably different predicted membrane permeability and aqueous solubility profiles [2].

Physicochemical Profiling Lipophilicity Drug-Likeness

Structural Uniqueness: Absence from Patent-Disclosed Benzamide Inhibitor Series

A search of patent disclosures covering cyano(2-fluorophenyl)methyl-containing benzamides reveals that extensively exemplified series—including those in WO 2019/128871 A1 (N-alkyl-N-cyanoalkylbenzamide insecticides) and US 2005/0182040 (Rho kinase inhibitors)—do not enumerate the specific glycine-linked N-[2-[[cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide scaffold [1][2]. The target compound is cataloged as a discrete chemical entity in PubChem (SID 16118784) with a deposition date of 2007-12-05, predating many later benzamide patent families, and has not been claimed in any published patent Markush structure to date [3]. This contrasts with analogs such as N-[cyano(2-fluorophenyl)methyl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]benzamide, which falls within the scope of multiple kinase inhibitor patent applications [4].

Patent Landscape Chemical Novelty IP Position

Ortho-Fluorophenyl Substitution Pattern: Impact on Calculated Topological Polar Surface Area (TPSA) versus Meta/Para Analogs

The 2-fluorophenyl (ortho-fluoro) substitution in the target compound produces a distinct electronic and steric environment compared to the 4-fluorophenyl (para-fluoro) isomer or the 3-fluorophenyl (meta-fluoro) variant. The calculated TPSA for the target compound is approximately 86.5 Ų, identical to its para-fluoro regioisomer because TPSA is a summation of heteroatom contributions independent of substitution position [1]. However, the ortho-fluorine introduces an intramolecular electrostatic interaction with the adjacent cyano-bearing carbon, which can influence the preferred dihedral angle of the fluorophenyl ring relative to the cyano(2-fluorophenyl)methyl plane—a conformational effect not captured by TPSA but potentially detectable by NMR or X-ray crystallography [2].

Polar Surface Area Membrane Permeability Blood-Brain Barrier

Recommended Research Application Scenarios for N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide


Fragment-Based and Scaffold-Hopping Library Design

The glycine-linked benzamide architecture provides a modular scaffold for systematic SAR exploration. Researchers can independently vary the N-terminal benzamide (replacing phenyl with substituted phenyl or heteroaryl groups) or modify the cyano(2-fluorophenyl)methyl warhead while maintaining the central linker constant. This modularity makes the compound suitable as a core scaffold in fragment-growing libraries where incremental changes in linker length and terminal group lipophilicity are used to map binding-site topology .

Physicochemical Benchmarking Studies for Lead Optimization

With a calculated logP of approximately 2.4 and TPSA of approximately 86.5 Ų, N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide resides within favorable oral drug-like chemical space (Lipinski compliance: MW 311.31 < 500; HBD = 2 < 5; HBA = 4 < 10). It can serve as a physicochemically balanced comparator when profiling more lipophilic or higher-molecular-weight benzamide analogs in permeability, solubility, and metabolic stability assays [1].

Kinase and Epigenetic Target Screening Panels

Benzamide derivatives are privileged scaffolds for kinase inhibition (e.g., Rho kinase, VEGFR2, ERK1/2) and for epigenetic targets such as histone deacetylases (HDACs). The compound's cyano(2-fluorophenyl)methyl moiety provides a potential hinge-binding or acetyl-lysine-mimetic motif. It is appropriate for inclusion in focused screening libraries targeting kinases or bromodomain-containing proteins, where structurally related cyano(2-fluorophenyl)methyl benzamides have demonstrated IC₅₀ values in the low-micromolar range in biochemical assays [2].

Probe Development for Covalent Inhibitor Design

The cyano group in the cyano(2-fluorophenyl)methyl moiety can, in principle, act as a weakly electrophilic warhead for reversible-covalent targeting of cysteine residues in proteins, analogous to nitrile-containing inhibitors of cathepsins and the SARS-CoV-2 main protease (Mᵖʳᵒ). The glycine linker provides sufficient distance between the benzamide recognition element and the cyano warhead to allow rational optimization of target residence time through linker-length modulation, a strategy validated across multiple covalent inhibitor programs [3].

Quote Request

Request a Quote for N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.